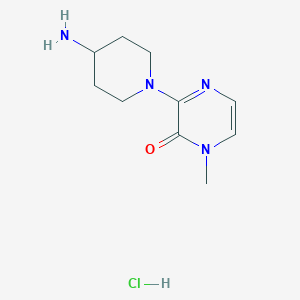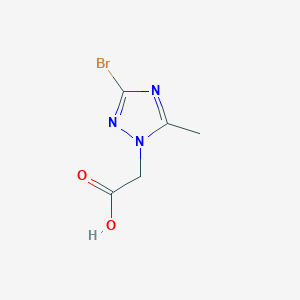
4-Methoxy-1,4'-bipiperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1,4’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C₁₁H₂₄Cl₂N₂O. It is a white solid that is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which consists of two piperidine rings connected by a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,4’-bipiperidine dihydrochloride typically involves the reaction of 4-methoxypiperidine with 1,4-dichlorobutane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-1,4’-bipiperidine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1,4’-bipiperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., methyl iodide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution may result in halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-1,4’-bipiperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
4-Methoxy-1,4’-bipiperidine dihydrochloride can be compared with other similar compounds, such as:
4-Methoxy-1,4’-bipiperidine: The non-dihydrochloride form, which has different solubility and stability properties.
1,4’-Bipiperidine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
4-Methoxy-1,4’-bipiperidine hydrochloride: A similar compound with only one hydrochloride group, which may have different pharmacokinetic properties.
The uniqueness of 4-Methoxy-1,4’-bipiperidine dihydrochloride lies in its specific structure and the presence of two hydrochloride groups, which influence its solubility, stability, and reactivity in various applications.
Propiedades
Número CAS |
930604-26-5 |
|---|---|
Fórmula molecular |
C11H23ClN2O |
Peso molecular |
234.76 g/mol |
Nombre IUPAC |
4-methoxy-1-piperidin-4-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;/h10-12H,2-9H2,1H3;1H |
Clave InChI |
VDAPWCQUSOPACA-UHFFFAOYSA-N |
SMILES |
COC1CCN(CC1)C2CCNCC2.Cl.Cl |
SMILES canónico |
COC1CCN(CC1)C2CCNCC2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


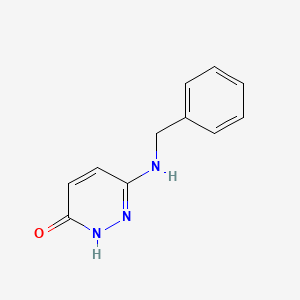
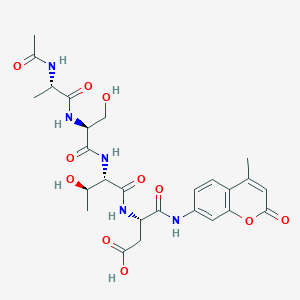
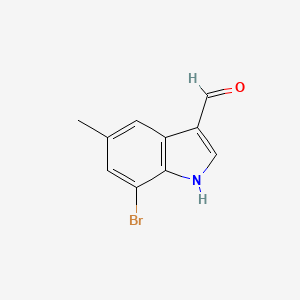
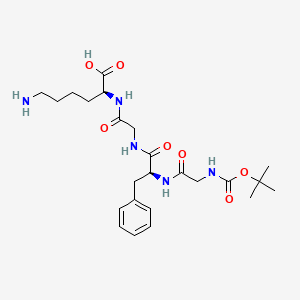
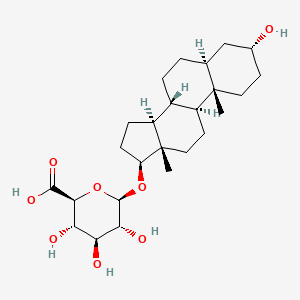

![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)
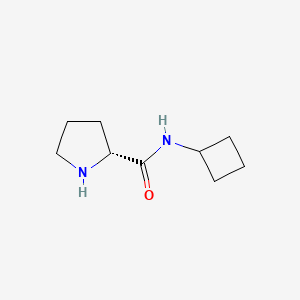

![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)
